1-(Benzyloxy)-4-(2-bromoethyl)benzene
Overview
Description
1-(Benzyloxy)-4-(2-bromoethyl)benzene is an organic compound with the molecular formula C15H15BrO It is characterized by a benzene ring substituted with a benzyloxy group and a 2-bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(2-bromoethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-(2-bromoethyl)phenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-(benzyloxy)-4-ethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 1-(Benzyloxy)-4-(2-azidoethyl)benzene.
Oxidation: 1-(Benzyloxy)-4-(2-carboxyethyl)benzene.
Reduction: 1-(Benzyloxy)-4-ethylbenzene.
Scientific Research Applications
1-(Benzyloxy)-4-(2-bromoethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(2-bromoethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the benzyloxy group undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-(2-bromoethyl)benzene
- 1-(Benzyloxy)-3-(2-bromoethyl)benzene
- 1-(Benzyloxy)-4-(2-chloroethyl)benzene
Comparison: 1-(Benzyloxy)-4-(2-bromoethyl)benzene is unique due to the position of the substituents on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behavior and biological activity. The presence of the bromine atom also distinguishes it from similar compounds with other halogens, affecting its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOBEVFCFUMCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586273 | |
Record name | 1-(Benzyloxy)-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52446-52-3 | |
Record name | 1-(Benzyloxy)-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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